

2-Bromo-5-fluoro-nicotinic acid solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-fluoro-nicotinic acid

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An In-Depth Technical Guide to the Solubility of **2-Bromo-5-fluoro-nicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Bromo-5-fluoro-nicotinic acid is a halogenated pyridine carboxylic acid derivative with significant potential as a precursor molecule in pharmaceutical and material science research. [1] Its physicochemical properties, particularly its solubility, are critical determinants of its utility in synthesis, formulation, and biological applications. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of **2-Bromo-5-fluoro-nicotinic acid**. While extensive quantitative solubility data in various solvents is not widely published, this document equips researchers with the foundational knowledge and detailed methodologies to determine and understand its solubility profile. We will delve into the molecular characteristics influencing solubility, present established analytical protocols for its measurement, and discuss key factors such as pH, polymorphism, and the common ion effect that can significantly alter solubility behavior.

Introduction to 2-Bromo-5-fluoro-nicotinic Acid

2-Bromo-5-fluoro-nicotinic acid, with the molecular formula $C_6H_3BrFNO_2$ and a molecular weight of approximately 220.00 g/mol, is a structurally significant compound.[1] It belongs to the class of halogenated derivatives of nicotinic acid, a vital pyridine derivative in numerous biological processes.[1] The molecule's architecture, featuring a pyridine ring substituted with a

carboxylic acid group, a bromine atom, and a fluorine atom, dictates its chemical reactivity and physical properties.^[1] The carboxylic acid group imparts acidic properties and potential for hydrogen bonding, while the halogen substituents influence the molecule's electronic properties and hydrophobicity.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-5-fluoro-nicotinic acid** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₆ H ₃ BrFNO ₂	^[1]
Molecular Weight	~220.00 g/mol	^[1]
Appearance	Faint beige to faint brown powder	^[1]
Predicted Density	1.9 ± 0.1 g/cm ³	^[1]
CAS Number	38186-89-9	^[1]

Theoretical Framework of Solubility

The solubility of **2-Bromo-5-fluoro-nicotinic acid** is a complex interplay of its molecular structure and the properties of the solvent. The presence of both a polar carboxylic acid group and a more hydrophobic halogenated pyridine ring suggests a nuanced solubility profile.^[1]

- **Hydrogen Bonding:** The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen), facilitating dissolution in protic solvents like water and alcohols.^[1]
- **Dipole-Dipole Interactions:** The polar nature of the C-Br, C-F, and C=O bonds contributes to dipole-dipole interactions with polar solvents.
- **Hydrophobic Interactions:** The brominated and fluorinated pyridine ring presents a hydrophobic surface, allowing for interactions with nonpolar solvents.

Based on these structural features, it is anticipated that **2-Bromo-5-fluoro-nicotinic acid** will exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic and protic solvents, particularly those capable of hydrogen bonding. A study on the parent compound, nicotinic acid, showed its solubility to be highest in dimethyl sulfoxide (DMSO), followed by ethanol and water.[2] This trend is likely influenced by the solvent's polarity and polarizability.[2]

The Impact of Crystal Structure: Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the solubility of active pharmaceutical ingredients (APIs).[3][4] Different polymorphs of the same compound can exhibit varied physical properties, including melting point, stability, and, most importantly, solubility.[3][5] Generally, a more stable crystalline form will have a lower solubility.[6] It is crucial for researchers to be aware that different batches or synthesis methods could potentially yield different polymorphic forms of **2-Bromo-5-fluoro-nicotinic acid**, leading to variability in experimental solubility data.[4][7]

Experimental Determination of Solubility

Given the limited availability of published quantitative data, researchers will likely need to determine the solubility of **2-Bromo-5-fluoro-nicotinic acid** experimentally. The choice of method will depend on the required accuracy, throughput, and available equipment.

Saturated Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining equilibrium or thermodynamic solubility.[8] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

Protocol:

- Preparation: Add an excess amount of **2-Bromo-5-fluoro-nicotinic acid** to a known volume of the chosen solvent in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time to reach equilibrium.[2]

- **Phase Separation:** Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
- **Quantification:** Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).^[9]
- **Calculation:** The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

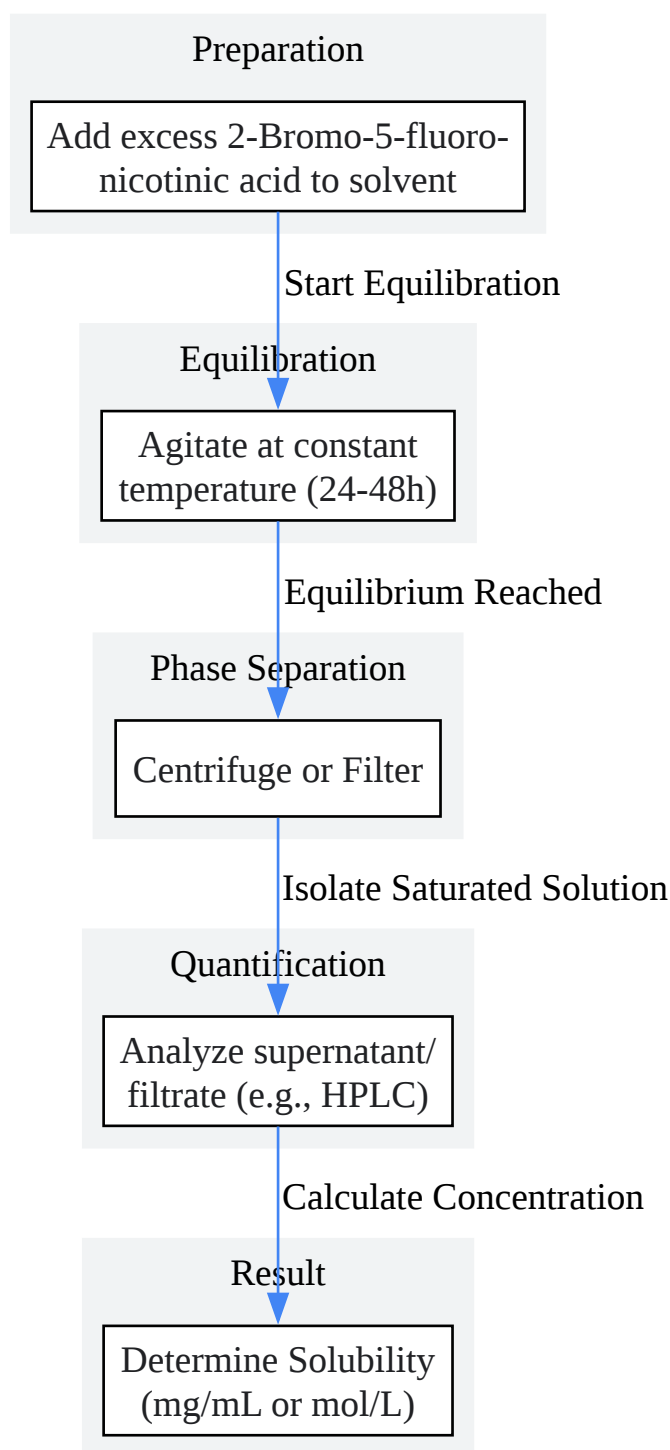
For rapid screening in early-stage drug discovery, kinetic solubility measurements are often employed.^[10] These methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer.^[10]

Protocol (Nephelometry-based):

- **Stock Solution:** Prepare a concentrated stock solution of **2-Bromo-5-fluoro-nicotinic acid** in DMSO.
- **Serial Dilution:** Add the stock solution to an aqueous buffer in a multi-well plate to create a range of concentrations.
- **Precipitation Detection:** The point at which the compound precipitates out of solution is detected by measuring the scattering of light (nephelometry).^[10] The concentration at which precipitation is first observed is taken as the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.



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Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility

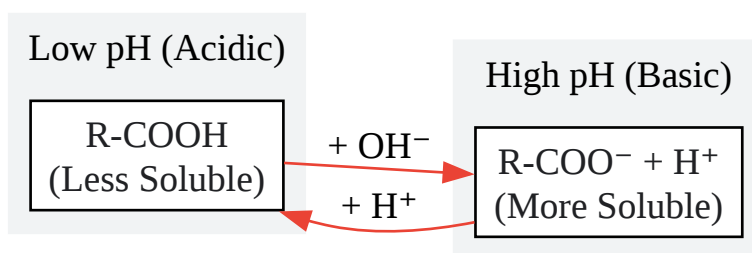
Several factors can significantly affect the measured solubility of **2-Bromo-5-fluoro-nicotinic acid**.

Effect of pH

As a carboxylic acid, **2-Bromo-5-fluoro-nicotinic acid**'s solubility in aqueous solutions will be highly pH-dependent.

- Low pH (Acidic): At a pH well below its pKa, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is generally less soluble in water.
- High pH (Basic): At a pH above its pKa, the carboxylic acid will be deprotonated to its carboxylate form (-COO^-). This ionic form will have significantly higher aqueous solubility due to ion-dipole interactions with water molecules.

The following diagram illustrates this pH-dependent equilibrium.



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Caption: pH-Dependent Solubility Equilibrium.

Common Ion Effect

The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.^[11] For **2-Bromo-5-fluoro-nicotinic acid** in its deprotonated (carboxylate) form, adding a salt containing a common cation (e.g., from a buffer) could potentially decrease its solubility by shifting the equilibrium back towards the less soluble protonated form.^{[12][13][14]} This is an important consideration when selecting buffers for solubility studies.

Safety and Handling

2-Bromo-5-fluoro-nicotinic acid and its isomers are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[15][16][17] It may also cause respiratory irritation.[16]

- Handling: Should only be handled in a chemical fume hood by qualified personnel.[15]
- Personal Protective Equipment (PPE): Wear appropriate laboratory clothing, chemical-resistant gloves, and safety goggles.[15]
- Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[15]
- In Case of Exposure:
 - Inhalation: Move to fresh air.
 - Skin Contact: Wash off immediately with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes.
 - Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure.[16][18]

Conclusion

While specific, quantitative solubility data for **2-Bromo-5-fluoro-nicotinic acid** is sparse in the public domain, a thorough understanding of its molecular structure and the principles of solubility provides a strong basis for its application in research. Its amphiphilic nature, with both polar and nonpolar functionalities, suggests a complex solubility profile that is highly dependent on the chosen solvent system and environmental factors like pH. By employing the standardized experimental protocols outlined in this guide, researchers can reliably determine the solubility of **2-Bromo-5-fluoro-nicotinic acid**, enabling its effective use in the synthesis of novel compounds and the development of new materials and pharmaceuticals.

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- To cite this document: BenchChem. [2-Bromo-5-fluoro-nicotinic acid solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1372940#2-bromo-5-fluoro-nicotinic-acid-solubility-data]

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